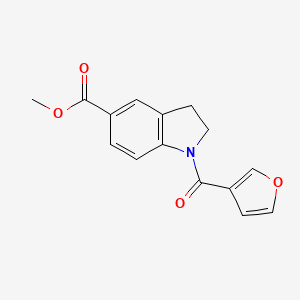
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDIC is a derivative of indole, a naturally occurring compound found in various plants and animals. The synthesis of MDIC involves the reaction of furan-3-carboxylic acid with indole-5-carboxylic acid, followed by methylation of the resulting compound.
作用機序
The mechanism of action of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have a protective effect on neurons, which may be due to its ability to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
One advantage of using Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Another advantage is its neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases. One limitation of using Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate. One direction is the development of new derivatives of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate, which may lead to the development of new drugs with similar activity. Finally, the investigation of the potential use of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.
合成法
The synthesis of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of furan-3-carboxylic acid with indole-5-carboxylic acid, followed by methylation of the resulting compound. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is a white to off-white crystalline powder, which can be purified by recrystallization.
科学的研究の応用
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-15(18)11-2-3-13-10(8-11)4-6-16(13)14(17)12-5-7-20-9-12/h2-3,5,7-9H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZZKWRRVJFLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)
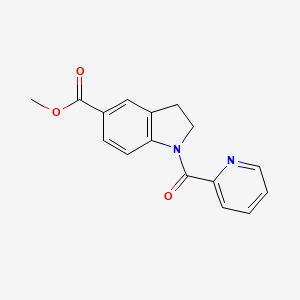
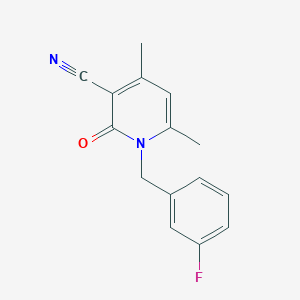
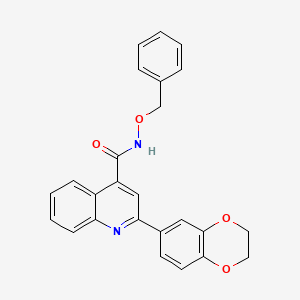
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
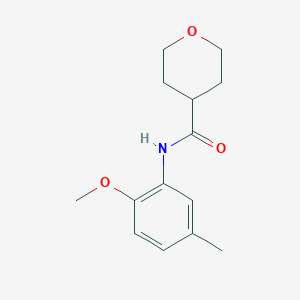
![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)
